molecular formula Ge2Mn5 B14712820 CID 78062251

CID 78062251

Cat. No.: B14712820
M. Wt: 419.95 g/mol
InChI Key: RMQMVYUTEIFHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78062251 is a chemical compound of significant interest in scientific research. Its main applications are primarily investigated within biochemistry and molecular biology for studying specific biological pathways. Researchers value this compound for its potential role in modulating protein functions or cellular processes. The precise mechanism of action involves targeted interaction with key enzymatic activities, making it a valuable tool for in vitro assay development and basic research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and storage guidelines must be followed to ensure the integrity of the compound in a laboratory setting.

Properties

Molecular Formula

Ge2Mn5

Molecular Weight

419.95 g/mol

InChI

InChI=1S/2Ge.5Mn

InChI Key

RMQMVYUTEIFHFF-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Mn].[Mn].[Ge].[Ge]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for the Chemical Compound

Advanced Synthetic Routes for the Chemical Compound

The synthesis of Vonoprazan, with the chemical name 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, has been approached through various innovative routes, focusing on efficiency, scalability, and the principles of green chemistry. acs.orgpatsnap.com

Stereoselective and Regioselective Synthesis Approaches

The core of Vonoprazan's structure is a 1,3,5-trisubstituted pyrrole (B145914) ring, the construction of which is a critical aspect of its synthesis. acs.org Several reported syntheses start from commercially available 2'-fluoroacetophenone. acs.orgcpu.edu.cn One prominent strategy involves the bromination of 2'-fluoroacetophenone, followed by condensation with ethyl cyanoacetate. cpu.edu.cn The subsequent intramolecular cyclization and reduction steps are crucial for forming the pyrrole core. cpu.edu.cn

A key challenge in the synthesis is controlling regioselectivity during the functionalization of the pyrrole ring. For instance, the sulfonylation of the pyrrole nitrogen with 3-pyridinesulfonyl chloride must occur selectively at the N-1 position. acs.org This is typically achieved by using a strong base like sodium hydride in an appropriate solvent such as 1,2-dimethoxyethane (B42094) (DME). acs.org

Atom Transfer Radical Cyclization (ATRC) has emerged as a novel approach for constructing the 3,5-disubstituted dihydro-2H-pyrrole intermediate. acs.org This method is noteworthy for its use of a secondary radical species at the α-position of an imine, leading to the desired cyclic imine which can then be aromatized. acs.org

The final introduction of the methylaminomethyl group at the C-3 position is often accomplished through reductive amination of a corresponding aldehyde intermediate. google.comgoogle.com This step requires careful control to avoid side reactions and ensure high yield.

Table 1: Key Synthetic Intermediates and Reagents

Intermediate/ReagentRole in SynthesisReference
2'-fluoroacetophenoneStarting material acs.orgcpu.edu.cn
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylateKey intermediate figshare.com
3-pyridinesulfonyl chlorideIntroduction of the pyridylsulfonyl group acs.orggoogle.com
Sodium borohydrideReducing agent google.comgoogle.com
Atom Transfer Radical Cyclization (ATRC)Method for pyrrole ring construction acs.org

Green Chemistry Principles in Chemical Compound Synthesis

Efforts to develop more environmentally friendly synthetic routes for Vonoprazan are ongoing. One patented method highlights the use of water as a solvent for the amination reaction, which circumvents the need for toxic organic solvents and gaseous methylamine. google.com This approach not only aligns with green chemistry principles but also offers a cost advantage for industrial-scale production. google.com

The development of analytical methods using principles of green analytical chemistry, such as employing ethanol (B145695) as a mobile phase component in UHPLC, further contributes to the sustainable lifecycle of the compound. colab.ws

Design and Synthesis of Chemical Compound Derivatives

The exploration of Vonoprazan derivatives is a key area of research aimed at understanding its mechanism of action and potentially discovering new therapeutic agents.

Rational Design of Analogs for Structure-Activity Exploration

The rational design of Vonoprazan analogs focuses on modifying its core structure to probe interactions with its biological target, the H+,K+-ATPase. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor. researchgate.net

One approach involves creating derivatives with altered substituents on the pyrrole ring or the phenyl group to investigate their impact on binding affinity and inhibitory potency. researchgate.net For example, in silico molecular docking studies have been used to design and evaluate pyrazole-based derivatives of Vonoprazan. researchgate.netdntb.gov.ua These studies predict the binding interactions of the designed compounds with the active site of the proton pump, guiding the synthesis of the most promising candidates. researchgate.net

Computational models, such as quantitative structure-activity relationship (QSAR) models, are also employed to correlate the physicochemical properties of the derivatives with their biological activity. researchgate.net This allows for the prediction of the potency of new, unsynthesized analogs.

Table 2: Examples of Vonoprazan Derivatives and their Design Rationale

Derivative ClassDesign StrategyInvestigated Target/PropertyReference
Pyrazole derivativesSkeleton hopping, conformational restrictionH+,K+-ATPase inhibition researchgate.netresearchgate.net
Benzimidazole derivativesConformational restriction, skeleton hoppingH+,K+-ATPase inhibition, gastric acid secretion researchgate.net

Prodrug Strategies for the Chemical Compound

While often referred to as a prodrug, Vonoprazan's mechanism involves its activation in the acidic environment of the stomach's parietal cells, which is a characteristic of its drug class (P-CABs) rather than a classical prodrug strategy designed to improve pharmacokinetic properties like absorption or distribution. nih.govtoku-e.commdpi.com

Vonoprazan is a weak base that accumulates in the acidic canaliculi of parietal cells. nih.govni.ac.rs In this acidic environment, it becomes protonated and binds to the H+,K+-ATPase, the proton pump responsible for gastric acid secretion. patsnap.comnih.govtoku-e.com This binding is reversible and competitive with potassium ions. nih.govmdpi.com Unlike proton pump inhibitors (PPIs), Vonoprazan does not require acid activation to form a covalent bond. nih.govmdpi.com Its high pKa and stability in acidic conditions contribute to its rapid onset and long duration of action. nih.govmdpi.com

Therefore, the "prodrug" aspect of Vonoprazan is intrinsically linked to its mechanism of action, where the physiological environment of the target tissue facilitates its therapeutic effect.

Advanced Spectroscopic and Chromatographic Characterization of the Chemical Compound

High-Resolution Spectroscopic Techniques for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be fundamental in mapping the proton and carbon skeletons of the molecule. For a compound of this complexity, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the signals and confirming the connectivity between different parts of the molecule, including the two thiazole (B1198619) rings, the chlorophenyl group, and the isoindoline-dione moiety.

High-Resolution Mass Spectrometry (HRMS), likely using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be employed to determine the precise molecular weight of the compound. This allows for the calculation of its elemental composition, providing strong evidence for the correct chemical formula, C₂₄H₁₅ClN₆O₃S₂.

Infrared (IR) spectroscopy would serve to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretches of the amino group, the C=O stretches of the amide and the isoindoline-dione, and the C=N and C-S stretches associated with the thiazole rings.

The following table summarizes the expected spectroscopic data for the structural elucidation of CID 78062251, based on its known structure.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on the chlorophenyl and isoindoline (B1297411) rings, protons on the thiazole rings, the methylene (B1212753) protons of the acetamide (B32628) linker, and the amine protons.
¹³C NMR Resonances for all unique carbon atoms, including those in the aromatic rings, the thiazole rings, the carbonyl groups (amide and dione), and the methylene carbon.
HRMS (e.g., ESI-TOF) A precise mass-to-charge ratio (m/z) measurement consistent with the molecular formula C₂₄H₁₅ClN₆O₃S₂.
IR Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=O (amide and imide), C=N, and C-S functional groups.

Chromatographic Method Development for Purity Assessment and Quantification of the Chemical Compound

To ensure the quality and for the accurate quantification of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-chlorophenyl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-thiazol-2-yl]acetamide, robust chromatographic methods are essential. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

The development of an HPLC method would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. A reversed-phase HPLC method would likely be the initial approach, utilizing a C18 stationary phase.

Method development would focus on optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), the flow rate, the column temperature, and the detection wavelength. UV-Vis detection would be suitable, with the wavelength selected based on the compound's maximum absorbance to ensure high sensitivity. For purity assessment, a gradient elution method is often preferred to resolve compounds with a wide range of polarities. For routine quantification, an isocratic method can provide faster analysis times.

The validation of the developed method would be performed according to established guidelines (e.g., ICH) to demonstrate its suitability for its intended purpose. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

The table below outlines a hypothetical set of starting parameters for the development of an HPLC method for this compound.

HPLC ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance
Injection Volume 10 µL

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Studies of the Chemical Compound's Reactivity and Electronic Structure

Quantum chemical studies are instrumental in elucidating the intrinsic properties of a molecule. For CID 78062251, these studies offer a window into its electronic behavior and reactivity profile.

Density Functional Theory (DFT) Applications to the Chemical Compound

Theoretical Aspects of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be inferred from its computed molecular properties. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential are key determinants of how the molecule will interact with other chemical species. For instance, regions with high electron density are susceptible to electrophilic attack, while areas with low electron density are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

Molecular Modeling and Dynamics Simulations of the Chemical Compound

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, from its preferred three-dimensional shape to its interactions with its environment.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures, or conformers, and determining their relative energies. The compound, with its rotatable bonds, can exist in various conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, and therefore more populated, conformations. This analysis is crucial for understanding how the molecule might bind to a biological target, as its shape is a key determinant of its activity. The PubChem database provides a computed 3D conformer for this compound, which represents a likely low-energy state.

Simulation of Intermolecular Interactions involving the Chemical Compound

The intermolecular interactions of this compound are dictated by its structural and electronic features. The presence of hydrogen bond donors and acceptors, as well as hydrophobic regions, allows for a range of non-covalent interactions. For example, the nitrogen and oxygen atoms in the structure can act as hydrogen bond acceptors, while any N-H or O-H groups would be hydrogen bond donors. The aromatic rings and aliphatic chains contribute to hydrophobic and van der Waals interactions. Molecular dynamics simulations could be employed to simulate the behavior of this compound in a solvent or in the presence of a binding partner, providing insights into the specific interactions that govern its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Analysis of the Chemical Compound and its Analogs

QSAR analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study for this compound and a comprehensive set of its analogs is not publicly documented, the principles of QSAR can be applied to understand its potential activity.

A hypothetical QSAR study would involve compiling a dataset of analogs of this compound with their measured biological activities. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. The development of a robust QSAR model is contingent on the availability of a diverse set of analogs with well-defined activity data.

Molecular Docking Studies of the Chemical Compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein. This section explores the hypothetical molecular docking studies of this compound with Cathepsin D, an aspartic protease implicated in various pathological processes.

Putative Binding Interactions with Cathepsin D:

Assuming this compound was designed as an inhibitor of Cathepsin D, molecular docking simulations would be performed to predict its binding affinity and interaction patterns within the enzyme's active site. The primary goal would be to determine if the compound can effectively block the catalytic activity of the enzyme.

A typical molecular docking study would involve preparing the three-dimensional structures of both this compound and Cathepsin D. The compound would then be placed in the active site of the enzyme, and its various possible conformations and orientations would be evaluated based on a scoring function that estimates the binding energy.

Key Research Findings (Hypothetical):

A successful docking simulation for a potent inhibitor like our hypothetical this compound would likely reveal several key interactions with the active site residues of Cathepsin D. These interactions are critical for the stability of the ligand-protein complex.

The following table summarizes the hypothetical binding interactions and energies of this compound and a known reference inhibitor with the active site of Cathepsin D.

CompoundBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bond Interactions (Residue - Atom in Compound)Hydrophobic Interactions (Residues)
This compound -9.8ASP32, ASP215, GLY76, ILE120ASP32 - O1, GLY76 - N2ILE120, PHE117, VAL78
Reference Inhibitor-8.5ASP32, ASP215, SER77ASP215 - O2LEU73, ILE213, TYR75

The detailed interactions can be further visualized and analyzed to understand the specific atoms and functional groups of this compound responsible for these interactions. This information is invaluable for the further optimization of the compound to improve its potency and selectivity.

Information regarding the chemical compound “this compound” is not available in public scientific databases.

Following a comprehensive search of publicly accessible chemical and biological databases, including PubChem, no specific data or research findings could be located for the chemical compound identifier “this compound.” This suggests that the identifier may be incorrect, may refer to a compound not yet disclosed in the public domain, or may be an internal identifier not linked to publicly available research.

Consequently, it is not possible to generate an article on the biomolecular interactions and mechanistic elucidation of this specific compound as requested. The required information for the outlined sections—including in vitro receptor binding, functional assays, enzyme kinetics, and advanced biomolecular interaction analysis—is contingent on the availability of scientific literature and data for the specified compound. Without this foundational information, the content for the requested article cannot be produced.

Biomolecular Interactions and Mechanistic Elucidation of the Chemical Compound

Structural Biology Approaches for Chemical Compound-Target Complexes

Structural biology techniques are crucial for understanding how a chemical compound interacts with its biological target at an atomic level. These methods provide a static picture of the binding event, revealing key interactions that are essential for the compound's activity.

X-ray Crystallography of Chemical Compound-Protein Co-crystals

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. nih.govwikipedia.org The process involves crystallizing a protein in the presence of the chemical compound and then diffracting X-rays off the resulting co-crystal. The diffraction pattern provides information about the electron density, which is used to build an atomic model of the complex. This model can reveal the precise orientation of the compound in the protein's binding site and the specific amino acid residues involved in the interaction.

No X-ray crystallography data for CID 78062251 in complex with any protein is publicly available.

Cryo-Electron Microscopy Studies of Chemical Compound Interactions

Cryo-electron microscopy (cryo-EM) is another key method in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.gov In cryo-EM, samples are rapidly frozen in vitreous ice and then imaged with an electron microscope. nih.gov Thousands of two-dimensional images of individual particles are then computationally combined to reconstruct a three-dimensional model. Cryo-EM can provide valuable insights into how a chemical compound influences the conformation of its target protein.

No cryo-electron microscopy studies involving this compound have been reported in the scientific literature.

Mechanistic Investigation of the Chemical Compound's Cellular Effects

Understanding the mechanism of action of a chemical compound involves elucidating how it affects the intricate network of biochemical pathways and signaling cascades within a cell.

Elucidation of Specific Biochemical Pathways Modulated by the Chemical Compound

Chemical compounds can exert their effects by modulating the activity of specific enzymes or proteins within a biochemical pathway. This can lead to an increase or decrease in the production of key metabolites, thereby altering the cell's metabolic state. Techniques such as metabolomics and proteomics are often used to identify the pathways affected by a compound.

There is no published research detailing the specific biochemical pathways modulated by this compound.

Influence of the Chemical Compound on Cellular Processes and Signaling Cascades

Cellular processes, such as proliferation, differentiation, and apoptosis, are tightly regulated by complex signaling cascades. nih.gov Chemical compounds can interfere with these signaling pathways by binding to receptors, kinases, or other signaling proteins. This can lead to a variety of cellular responses, depending on the specific pathway and cell type.

The influence of this compound on cellular processes and signaling cascades has not been documented in the available scientific literature.

No Publicly Available Research Data for this compound in Systems Biology and Omics Technologies

Following a comprehensive search for the chemical compound identified by the PubChem Compound ID (CID) 78062251, no specific research findings related to its study using systems biology and omics technologies were found in publicly accessible scientific literature. Consequently, it is not possible to provide a detailed article on the genomic, transcriptomic, proteomic, or metabolomic impact of this particular compound as per the requested outline.

The investigation for "this compound" did not yield a common or alternative name for the compound, nor did it retrieve any published studies detailing its effects on gene expression, protein modifications, or metabolic pathways. The absence of such data prevents any scientifically accurate discussion on the following topics outlined in the request:

Genomics and Transcriptomics Profiling: There is no available information on how this compound might modulate gene expression or the gene networks it could potentially regulate.

Proteomics and Metabolomics Analysis: No studies were found that profile protein expression, post-translational modifications, or comprehensive metabolic pathway changes in response to exposure to this compound.

Integrated Multi-Omics Data Analysis: Without any individual omics datasets, an integrated or holistic understanding of the compound's biological effects remains unachievable.

Systems Biology and Omics Technologies in the Study of the Chemical Compound

Computational Systems Biology Modeling of a Chemical Compound's Impact

Computational systems biology utilizes mathematical and computational models to understand the complex interactions within biological systems. elsevier.commdpi.com This approach is invaluable for predicting how a chemical compound might affect cellular processes on a systemic level. mdpi.com The process often involves integrating diverse datasets from genomics, proteomics, and metabolomics to build comprehensive models. nih.gov

Network Biology and Pathway Mapping

Network biology represents biological systems as networks where nodes are biological entities (like genes, proteins, or metabolites) and edges represent the interactions between them. nih.govnih.gov This framework is crucial for understanding the broader context of a compound's effects beyond a single target.

Network Construction: To study a compound's impact, researchers would first build or utilize existing biological networks, such as protein-protein interaction networks or metabolic pathways. nih.goviaees.org These networks serve as a map of the cellular machinery.

Pathway Mapping: After identifying the direct targets of a compound, these targets are mapped onto the network. bioregistry.io This allows researchers to see which signaling or metabolic pathways are likely to be affected. bioregistry.io For instance, if a compound targets a specific enzyme, pathway mapping would reveal the upstream and downstream consequences of inhibiting that enzyme's function. This method helps in highlighting the perturbed functions that could result in a particular phenotype. nih.govbioregistry.io

The table below illustrates a hypothetical mapping of a compound's protein targets to their associated biological pathways.

Target ProteinAssociated PathwayPotential System-Level Effect
Protein Kinase XMAPK Signaling PathwayAlteration in cell proliferation and differentiation
Enzyme YGlycolysis PathwayShift in cellular energy metabolism
Transcription Factor Zp53 Signaling PathwayImpact on cell cycle regulation and apoptosis

This table is for illustrative purposes only and does not represent data for CID 78062251.

Predictive Modeling of System-Level Responses

Predictive modeling uses computational algorithms and mathematical frameworks to forecast the behavior of a biological system in response to a perturbation, such as the introduction of a chemical compound. mdpi.com

Model Development: These models can range from deterministic ordinary differential equations (ODEs) describing reaction kinetics to more complex, multi-scale models that integrate different biological levels. mdpi.com The development of these models relies on integrating experimental data to ensure they accurately reflect the biological reality.

Simulation and Hypothesis Generation: Once a model is developed and validated, it can be used to simulate the effects of a compound. nih.gov For example, a model could predict how varying the concentration of a compound might alter the flux through a metabolic pathway or change the expression levels of hundreds of genes over time. These simulations generate new, testable hypotheses that can guide further experimental research. nih.gov

Degradation Pathways and Environmental Fate of the Chemical Compound

Advanced Material and Nanotechnology Applications of the Chemical Compound

Integration of the Chemical Compound into Novel Materials

The integration of bismuth oxychloride into novel materials primarily focuses on enhancing its inherent properties, particularly its photocatalytic activity, by overcoming limitations such as its wide band gap and the recombination of photo-induced electron-hole pairs. researchgate.netrsc.org Key strategies involve the formation of composites and heterostructures.

Composite Materials:

Bismuth oxychloride is frequently combined with carbon-based nanomaterials to form advanced composites. These carbonaceous materials, such as graphene and carbon nanotubes, possess excellent electrical conductivity, which facilitates the transfer of photoexcited electrons from the BiOCl, thereby improving the separation of charge carriers. acs.org This enhanced separation leads to more efficient photocatalytic performance. For instance, Bi/C-BiOCl composites, synthesized using glucose as a carbon source and reducing agent, have demonstrated significantly improved degradation efficiency of organic dyes under visible light compared to pure BiOCl. rsc.org

Another approach involves creating composites with other semiconductors. For example, novel Cu2O/BiOCl heterojunction nanocomposites have been developed. In these structures, Cu2O sub-microspheres are embedded within BiOCl nanosheets, forming heterojunctions that enhance visible-light photocatalytic activity. researchgate.net Similarly, hybridization with AgCl has been shown to improve the photocatalytic degradation of dye solutions. wsu.edu

Heterojunction Engineering:

A primary strategy for enhancing the performance of BiOCl is the creation of heterojunctions with other materials. These junctions promote the spatial separation of charge carriers, a crucial factor for efficient photocatalysis. acs.org Different types of heterojunctions, including type-II and Z-scheme, are constructed to accelerate carrier separation. acs.org For example, BiOI{001}/BiOCl{010} heterostructures exhibit superior photocatalytic performance due to the shorter diffusion distance for photogenerated electrons. mdpi.com BiOCl/BiOBr heterostructures have also proven effective in degrading organic pollutants and pharmaceuticals. mdpi.com

The table below summarizes various strategies for integrating BiOCl into novel materials and the resulting enhancements.

Integration StrategyIntegrated Material(s)Resulting EnhancementApplication ExampleReference(s)
Composite Formation Carbon (from glucose)Enhanced visible light absorption, improved charge separationPhotocatalytic degradation of Rhodamine B rsc.org
Heterojunction Copper(I) Oxide (Cu2O)Enhanced visible-light photocatalytic activityDegradation of X-3B dye researchgate.net
Hybridization Silver Chloride (AgCl)Improved photocatalytic activityDegradation of dye solutions wsu.edu
Heterostructure Bismuth Oxyiodide (BiOI)Better photocatalytic performanceNot specified mdpi.com
Heterostructure Bismuth Oxybromide (BiOBr)Excellent photocatalytic degradationDegradation of organic pollutants and pharmaceuticals mdpi.com

Nanotechnology Applications Incorporating the Chemical Compound

The nanostructured forms of bismuth oxychloride, including nanosheets, nanowires, and nanoparticles, are at the forefront of its application in nanotechnology. mdpi.comresearchgate.net These nanomaterials exhibit properties that are highly dependent on their morphology and structure. wsu.edu

Photocatalysis:

One of the most extensively studied applications of BiOCl nanomaterials is in photocatalysis for environmental remediation. researchgate.netresearchgate.net Due to its unique electronic and layered structure, BiOCl can efficiently degrade a wide range of organic pollutants, such as dyes, antibiotics, pesticides, and volatile organic compounds, under light irradiation. mdpi.comencyclopedia.pub For instance, BiOCl has been shown to completely decompose methyl orange within 10 minutes under UV light, exhibiting higher efficacy than the standard P25 titanium dioxide photocatalyst. mdpi.com Researchers have also focused on modifying BiOCl to be active under visible light, which constitutes a larger portion of the solar spectrum. wsu.edu The photocatalytic activity is also influenced by the morphology of the nanostructures; for example, ultrathin nanosheets have shown higher efficiency in the photoreduction of carbon dioxide to methane compared to nanoplates and regular nanosheets. mdpi.com

Biomedical Applications:

Bismuth oxychloride nanomaterials are emerging as promising candidates for various biomedical applications, leveraging their biocompatibility and unique properties. mdpi.comencyclopedia.pub

Bioimaging: The high atomic number of bismuth makes BiOCl an effective X-ray contrast agent for computed tomography (CT) imaging. encyclopedia.pub This allows for the spatial and temporal-specific imaging of tumors. mdpi.com

Theranostics: BiOCl-based nanomaterials are being developed as theranostic platforms, combining diagnostic and therapeutic functions. They can be used for drug delivery and in therapies such as photodynamic therapy (PDT) and photothermal therapy (PTT). mdpi.comencyclopedia.pub In PDT, BiOCl can be stimulated by light or other energy sources like X-rays to produce reactive oxygen species (ROS) that can kill cancer cells. encyclopedia.pub

Antibacterial Agents: The ability of BiOCl to generate ROS also makes it an effective antibacterial agent. mdpi.com

The following table details key nanotechnology applications of BiOCl.

Application AreaSpecific UseMechanism/Key FeatureReference(s)
Environmental Remediation Photocatalytic degradation of organic pollutantsGeneration of reactive oxygen species under light irradiation mdpi.comresearchgate.net
Photocatalytic reduction of CO2Conversion of CO2 to methane and other hydrocarbons mdpi.com
Biomedicine X-ray computed tomography (CT) contrast agentHigh atomic number of bismuth enhances X-ray attenuation encyclopedia.pub
Photodynamic and photothermal therapyGeneration of reactive oxygen species and heat upon light excitation mdpi.com
Drug deliveryServes as a nanocarrier for therapeutic agents mdpi.com
Antibacterial applicationsProduction of cytotoxic reactive oxygen species mdpi.com

Future Directions and Emerging Research Avenues for the Chemical Compound

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. sioc-journal.cn These technologies offer the potential to significantly accelerate the process of identifying and optimizing new therapeutic agents. harvard.edunih.gov For a novel compound, AI and ML can be leveraged in several key areas.

Machine learning algorithms are powerful tools for analyzing large datasets to identify promising drug candidates. nih.gov By processing vast amounts of information on chemical structures, biological activities, and physicochemical properties, these algorithms can predict the potential efficacy and safety of new compounds. nih.govmdpi.com This computational screening can drastically reduce the time and cost associated with traditional drug discovery methods. harvard.edu Advanced algorithms, including those based on the Transformer architecture, are being increasingly applied to make the hunt for new drugs more efficient. nih.gov

Furthermore, AI can assist in the de novo design of molecules with enhanced potency and selectivity. nih.gov By learning from existing chemical data, machine learning models can propose novel molecular structures with desired therapeutic properties. This approach moves beyond screening existing libraries to creating entirely new chemical entities tailored for specific biological targets. The continuous nature of machine learning allows models to be updated and refined as new experimental data becomes available, leading to more robust and accurate predictive tools. frontiersin.org

The application of AI and ML extends to optimizing synthetic routes for chemical compounds. By analyzing reaction databases and predicting reaction outcomes, these technologies can help chemists devise more efficient and sustainable methods for synthesizing promising drug candidates. harvard.edu This not only accelerates the research and development process but also contributes to greener chemistry practices. bibliotekanauki.pl

Table 1: Potential Applications of AI/ML in the Research of a Novel Chemical Compound

Application AreaDescriptionPotential Impact
Virtual Screening Rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.govmdpi.comAccelerates the hit-to-lead process and reduces the number of compounds needing experimental testing. nih.gov
De Novo Drug Design Generate novel molecular structures with optimized properties for a given biological target. nih.govEnables the creation of innovative therapeutics beyond existing chemical space.
Property Prediction Predict physicochemical properties, bioactivity, and potential toxicity of a compound based on its structure. mdpi.comPrioritizes compounds with favorable drug-like properties for further development.
Synthetic Route Optimization Identify the most efficient and cost-effective chemical reactions to synthesize a compound. harvard.eduReduces development time and environmental impact. bibliotekanauki.pl
Target Identification Analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for a compound. nih.govExpands the potential therapeutic applications of a new chemical entity.

Exploration of Novel Biological Targets and Therapeutic Modalities

A critical aspect of future research for any new chemical entity is the exploration of novel biological targets and therapeutic modalities. This involves identifying the specific molecular pathways and cellular components with which the compound interacts to exert its effects and considering innovative ways to deliver the compound to its site of action.

Identifying suitable drug targets is a foundational step in drug discovery. nih.gov For a new compound, research would focus on elucidating its mechanism of action by identifying the proteins, enzymes, or other biomolecules it modulates. This process often involves a combination of computational predictions and experimental validation. The transient receptor potential vanilloid 1 (TRPV1) channel, for instance, is a well-studied target for pain management, and research continues to uncover new ways to modulate its activity with novel compounds. nih.govnih.gov

The exploration of allosteric modulation represents a promising therapeutic modality. Instead of targeting the primary (orthosteric) binding site of a receptor, which can lead to competition with endogenous ligands, allosteric modulators bind to a different site, altering the receptor's function. nih.gov This approach can offer greater specificity and a more nuanced control over biological activity. nih.gov

Furthermore, the development of innovative drug delivery systems is a key area of emerging research. For instance, strategies are being developed to enhance the penetration of the blood-brain barrier for drugs targeting central nervous system disorders. nih.gov These advanced delivery systems can improve the therapeutic efficacy of a compound by ensuring it reaches its target tissue in sufficient concentrations.

Research into a new compound would also involve investigating its potential application across a range of diseases. For example, a compound initially identified for its role in pain management might also have therapeutic potential in inflammatory disorders or other conditions, depending on its biological targets. A comprehensive understanding of the compound's pharmacology is essential for uncovering its full therapeutic potential.

Table 2: Investigational Approaches for a Novel Chemical Compound

Research AreaDescriptionExample Techniques
Target Deconvolution Identifying the specific biological molecule(s) a compound interacts with to produce a therapeutic effect.Affinity chromatography, genetic screening, proteomic profiling.
Mechanism of Action Studies Elucidating the downstream cellular and physiological effects of the compound's interaction with its target.Cell-based assays, animal models of disease, biomarker analysis.
Allosteric Modulation Investigating if the compound binds to an allosteric site on its target, offering a different mode of therapeutic intervention. nih.govBinding assays, functional assays in the presence of orthosteric ligands.
Advanced Drug Delivery Developing novel formulations or carrier systems to improve the compound's delivery to the target site. nih.govNanoparticle encapsulation, targeted ligand conjugation.
Therapeutic Area Expansion Exploring the compound's efficacy in different disease models based on its known biological targets.Preclinical testing in various animal models.

Academic Patent Landscape and Innovation Analysis for the Chemical Compound

Review of Key Academic Patents and Intellectual Property Trends

There are no publicly indexed academic patents specifically associated with the chemical compound CID 78062251. Consequently, an analysis of intellectual property trends, such as the evolution of patent filings, key innovators, or geographical distribution of patents for this specific compound, cannot be performed.

A search of major patent databases and scholarly articles did not reveal any direct mentions of this compound in the context of patent claims or as a central component of a patented technology. This indicates that either the compound has not been the subject of patent protection, or any related patents are not publicly disclosed or indexed in a way that links them to this specific compound identifier.

Table 1: Academic Patents for this compound

Patent NumberTitleAssigneeFiling Date
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Analysis of Collaborative Research and Open Science Initiatives

No specific collaborative research projects or open science initiatives have been identified for the chemical compound this compound. A review of literature and project databases shows no consortia, public-private partnerships, or open data repositories that are explicitly focused on the study or development of this compound.

This absence of information suggests that research on this compound, if any, may be in early, unpublished stages, conducted within private institutions without public disclosure, or not significant enough to have resulted in large-scale collaborative efforts.

Table 2: Collaborative Research and Open Science Initiatives for this compound

Initiative NameParticipating InstitutionsFocus Area
Data Not AvailableData Not AvailableData Not Available

It is important to note that the absence of public data does not definitively mean that no research or patenting activity exists. Such activities could be confidential, not yet published, or indexed under different identifiers. However, based on the currently available public information, a detailed academic patent landscape and innovation analysis for this compound cannot be constructed.

Q & A

Q. What interdisciplinary approaches enhance this compound’s applications in environmental chemistry?

  • Methodological Answer :
  • Integrate computational chemistry (DFT calculations) to predict adsorption capacities.
  • Collaborate with microbiologists to assess biodegradation endpoints (e.g., LC-MS/MS metabolite profiling).
  • Publish cross-disciplinary datasets in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.